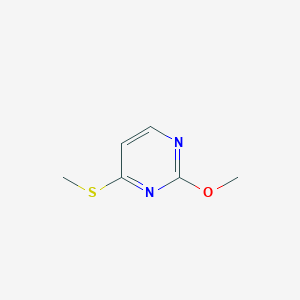

2-Methoxy-4-methylsulfanyl-pyrimidine

Description

Properties

CAS No. |

13208-17-8 |

|---|---|

Molecular Formula |

C6H8N2OS |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

2-methoxy-4-methylsulfanylpyrimidine |

InChI |

InChI=1S/C6H8N2OS/c1-9-6-7-4-3-5(8-6)10-2/h3-4H,1-2H3 |

InChI Key |

QSCQCMDXSMIMOL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=N1)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The methoxy group in this compound is electron-donating, contrasting with the electron-withdrawing sulfonyl group in 4-Methyl-2-(methylsulfonyl)pyrimidine .

Structural and Crystallographic Features

- Planarity and Bond Lengths: In 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one, the bicyclic core exhibits coplanarity (maximum deviation: 0.143 Å) and localized double bonds (N1–C2: 1.298 Å; C3–C4: 1.351 Å) . Similar planarity is expected in this compound, favoring π-π stacking interactions.

Hydrogen Bonding :

- Compounds like 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-dihydropyrimidine form centrosymmetric dimers via N–H···O hydrogen bonds, a feature critical for crystal packing and solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-methylsulfanyl-pyrimidine, and how can reaction conditions be optimized for yield improvement?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, starting with 4-chloro-6-methoxy-2-(methylthio)pyrimidine (PubChem CID: FNYLFWGITLMOHA-UHFFFAOYSA-N), substitution reactions using thiol-containing reagents under controlled pH (7–9) and temperature (60–80°C) can introduce functional groups . Catalysts like triethylamine or DMF can enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Optimization : Yield improvements require monitoring reaction kinetics using HPLC or TLC. Adjusting molar ratios (1:1.2 for nucleophile:substrate) and solvent polarity (e.g., THF vs. DCM) can reduce side products .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- NMR Analysis : - and -NMR are critical for verifying methoxy (-OCH) and methylsulfanyl (-SCH) groups. For example, the methoxy proton appears as a singlet near δ 3.9 ppm, while methylsulfanyl protons resonate around δ 2.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS can confirm molecular weight (e.g., [M+H] at m/z 187.04) and detect isotopic patterns for sulfur atoms .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

- Safety Protocols : Use nitrile gloves, fume hoods, and sealed containers to avoid skin contact or inhalation. Contaminated waste must be segregated and disposed via certified chemical waste services .

- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the sulfanyl group. Desiccants like silica gel minimize hydrolytic degradation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Focus on the electrophilicity of C-4 and C-6 positions, which are reactive due to electron-withdrawing methoxy and sulfanyl groups .

- MD Simulations : Analyze solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways using GROMACS or AMBER .

Q. How can crystallographic data from SHELX refinements resolve ambiguities in the molecular geometry of this compound derivatives?

- Structure Solution : SHELXD or SHELXS can phase high-resolution X-ray diffraction data. For example, bond angles and torsional strain in the pyrimidine ring can be validated against calculated geometries .

- Refinement : SHELXL refines anisotropic displacement parameters (ADPs) to detect disorder in methylsulfanyl groups. Twinning parameters (e.g., BASF) resolve overlapping reflections in low-symmetry crystals .

Q. What strategies are recommended for analyzing contradictory biological activity data observed in different assay systems for sulfanyl-pyrimidine derivatives?

- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For instance, discrepancies in IC values may arise from differential membrane permeability or off-target effects .

- Meta-Analysis : Apply statistical tools (e.g., PCA or hierarchical clustering) to identify assay-specific variables (pH, serum proteins) that modulate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.